A Comprehensive Guide to the Structural Elucidation of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid
A Comprehensive Guide to the Structural Elucidation of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid
This technical guide provides a detailed, methodology-driven approach for the comprehensive structural elucidation of the novel chiral molecule, 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical and self-validating workflow, integrating modern spectroscopic techniques to unambiguously determine the molecule's constitution, connectivity, and stereochemistry.
Introduction: Unveiling a Chiral Naphthalenylethylamino Derivative
The target molecule, 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid, presents an interesting structural challenge. It combines a bulky, aromatic naphthalene moiety with a chiral ethylamine linker, an amide functionality, and a succinamic acid backbone. The presence of a stereocenter at the ethylamine group necessitates a thorough stereochemical investigation in addition to the standard constitutional analysis. This guide will detail the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments to build a complete and validated structural picture.
Section 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups
The initial phase of any structure elucidation is to establish the molecular formula and identify the key functional groups present. This foundational data provides the building blocks for the more detailed connectivity analysis that follows.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and, consequently, the molecular formula. This is a critical first step that constrains all subsequent structural hypotheses.
Experimental Protocol: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry
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Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an ESI-QTOF mass spectrometer.
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Ionization Mode: Analyze the sample in both positive and negative ion modes to maximize the chances of observing the molecular ion. In positive mode, expect to see the protonated molecule [M+H]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is anticipated due to the carboxylic acid moiety.
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Data Acquisition: Acquire the mass spectrum over a range of m/z 50-1000.
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Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental composition.
Expected Data & Interpretation:
| Predicted Ion | Predicted Exact Mass |
| [M+H]⁺ | C₁₆H₁₈NO₃⁺ |
| [M-H]⁻ | C₁₆H₁₆NO₃⁻ |
The obtained high-resolution mass should be within a 5 ppm error margin of the calculated theoretical mass for the predicted molecular formula, C₁₆H₁₇NO₃.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by identifying their characteristic vibrational frequencies.[1][2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the expected functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3400-3200 | N-H (Amide) | Stretch | Medium, sharp peak |
| 3300-2500 | O-H (Carboxylic Acid) | Stretch | Very broad and strong |
| ~1710 | C=O (Carboxylic Acid) | Stretch | Strong and sharp |
| ~1650 | C=O (Amide I band) | Stretch | Strong and sharp |
| ~1550 | N-H (Amide II band) | Bend | Medium to strong |
| ~3050 | C-H (Aromatic) | Stretch | Weak to medium |
| ~2950 | C-H (Aliphatic) | Stretch | Medium |
The presence of these key bands provides strong initial evidence for the proposed amide and carboxylic acid functionalities within the molecule.
Section 2: Unraveling the Carbon-Proton Framework with 1D and 2D NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Experimental Protocol: General NMR Sample Preparation
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and prevent the exchange of labile protons (NH and OH).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Spectroscopy: The Proton Inventory
Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their coupling patterns (revealing adjacent protons).
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | Carboxylic acid OH | Highly deshielded, exchangeable proton. |
| ~8.2-7.4 | m | 7H | Naphthalene Ar-H | Characteristic aromatic region for naphthalene. |
| ~8.0 | d | 1H | Amide N-H | Deshielded due to amide resonance, coupled to the adjacent CH. |
| ~5.2 | m | 1H | N-CH-CH₃ | Chiral center, coupled to both the amide NH and the methyl group. |
| ~2.5 | t | 2H | -CH₂-COOH | Methylene group adjacent to the carboxylic acid. |
| ~2.3 | t | 2H | -CO-CH₂- | Methylene group adjacent to the amide carbonyl. |
| ~1.5 | d | 3H | -CH-CH₃ | Coupled to the methine proton of the chiral center. |
¹³C NMR and DEPT: The Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~174 | C | Carboxylic acid C=O |
| ~172 | C | Amide C=O |
| ~140-120 | C & CH | Naphthalene Ar-C |
| ~50 | CH | N-CH-CH₃ |
| ~31 | CH₂ | -CH₂-COOH |
| ~29 | CH₂ | -CO-CH₂- |
| ~22 | CH₃ | -CH-CH₃ |
2D NMR: Piecing the Puzzle Together
2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.
2.3.1 COSY (Correlation Spectroscopy): H-H Connectivity
Rationale: The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the spin systems within the molecule.
Expected Key COSY Correlations:
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The amide N-H proton will show a correlation to the methine proton of the chiral center (N-CH-CH₃).
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The methine proton (N-CH-CH₃) will correlate with the protons of the adjacent methyl group (-CH-CH₃).
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The two methylene groups of the succinamic acid backbone (-CO-CH₂- and -CH₂-COOH) will show a correlation to each other.
2.3.2 HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Connectivity
Rationale: The HSQC spectrum maps protons directly to the carbons they are attached to, providing a definitive link between the ¹H and ¹³C assignments.
Expected Key HSQC Correlations:
-
Each aromatic proton signal will correlate to its corresponding aromatic carbon signal.
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The aliphatic proton signals for the methine, methylenes, and methyl group will each correlate to their respective carbon signals identified in the ¹³C spectrum.
2.3.3 HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
Rationale: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for connecting the different spin systems and establishing the overall molecular structure.
Expected Key HMBC Correlations:
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The amide N-H proton should show a correlation to the amide carbonyl carbon (~172 ppm) and the methine carbon of the chiral center (~50 ppm).
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The methine proton (N-CH-CH₃) will show correlations to the carbons of the naphthalene ring and the amide carbonyl carbon.
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The protons of the methylene group adjacent to the amide carbonyl (-CO-CH₂-) will show a correlation to the amide carbonyl carbon.
-
The protons of the methylene group adjacent to the carboxylic acid (-CH₂-COOH) will show a correlation to the carboxylic acid carbonyl carbon (~174 ppm).
Section 3: Stereochemical Assignment of the Chiral Center
The molecule possesses a chiral center at the 1-naphthalen-1-ylethylamino moiety. Determining the enantiomeric purity and absolute configuration is a critical final step in the elucidation process.
Chiral Derivatization for NMR Analysis
Rationale: Enantiomers are indistinguishable in an achiral NMR solvent. By reacting the molecule with a chiral derivatizing agent (CDA), a pair of diastereomers is formed, which will have distinct NMR spectra.[4][5][6][7] The integration of the signals for each diastereomer can be used to determine the enantiomeric excess (e.e.).
Experimental Protocol: Mosher's Acid Derivatization
-
Reaction: React the carboxylic acid group of the target molecule with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) separately in the presence of a non-chiral base (e.g., pyridine). This will form two different diastereomeric esters.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra of each diastereomeric mixture.
-
Data Analysis: Compare the spectra. If the original sample was a racemate, the spectrum of the (R)-Mosher's ester will show two sets of signals for the diastereomers. The relative integration of these signals will determine the e.e. A similar result will be seen with the (S)-Mosher's ester.
Advanced Methods for Absolute Configuration
Determining the absolute configuration (R or S) is more complex and often requires more advanced techniques such as:
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration by comparing the experimental spectrum to quantum chemical calculations.
Section 4: Data Synthesis and Final Structure Confirmation
The final step is to integrate all the data from the various spectroscopic techniques to build a coherent and self-validating structural assignment.
Workflow for Structure Confirmation:
Caption: Workflow for the structural elucidation of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid.
Conclusion
The structural elucidation of a novel molecule like 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid requires a systematic and multi-faceted analytical approach. By combining the foundational data from mass spectrometry and infrared spectroscopy with the detailed connectivity information from a suite of 1D and 2D NMR experiments, a confident constitutional assignment can be made. The final, and crucial, step of stereochemical analysis through chiral derivatization or X-ray crystallography completes the full structural picture. This guide provides a robust framework for researchers to confidently and accurately characterize this and other complex chiral molecules.
References
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Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved from [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved from [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules. Retrieved from [Link]
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A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved from [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]
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NMR derivatization protocol for chiral recognition of racemic primary... (2021). ResearchGate. Retrieved from [Link]
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Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Retrieved from [Link]
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4-(1-Naphthyl)-4-oxobutanoic acid. PubChem. Retrieved from [Link]
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Differentiation of Chiral Compounds Using NMR Spectroscopy. (2021). ResearchGate. Retrieved from [Link]
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